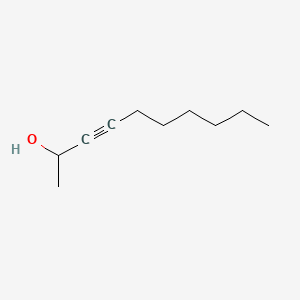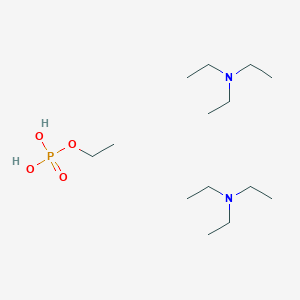
N,N-diethylethanamine;ethyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine;ethyl dihydrogen phosphate is a compound that combines the properties of an amine and a phosphate ester The amine component, N,N-diethylethanamine, is a secondary amine with two ethyl groups attached to the nitrogen atom The phosphate component, ethyl dihydrogen phosphate, is an ester of phosphoric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ethylamine with ethyl halides under basic conditions. The reaction can be represented as follows:
C2H5NH2+2C2H5Br→N,N-diethylethanamine+2HBr
Ethyl dihydrogen phosphate can be synthesized by the esterification of phosphoric acid with ethanol in the presence of a dehydrating agent such as sulfuric acid:
H3PO4+C2H5OH→C2H5H2PO4+H2O
Industrial Production Methods
Industrial production of N,N-diethylethanamine involves continuous flow reactors where ethylamine and ethyl halides are reacted under controlled temperature and pressure conditions. Ethyl dihydrogen phosphate is produced in large-scale reactors where phosphoric acid and ethanol are continuously fed, and the product is distilled off.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethylethanamine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form ethylamine.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Ethyl dihydrogen phosphate can undergo hydrolysis to form phosphoric acid and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are used as reagents in substitution reactions.
Major Products
Oxidation: N,N-diethylacetamide.
Reduction: Ethylamine.
Substitution: Tertiary amines.
Applications De Recherche Scientifique
N,N-diethylethanamine;ethyl dihydrogen phosphate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-diethylethanamine;ethyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The amine component can act as a nucleophile, participating in various biochemical reactions. The phosphate ester component can interact with proteins and other biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N,N-diethylmethylamine: A tertiary amine with two ethyl groups and one methyl group attached to the nitrogen atom.
Ethyl phosphate: An ester of phosphoric acid with one ethyl group.
Uniqueness
N,N-diethylethanamine;ethyl dihydrogen phosphate is unique due to its combination of amine and phosphate ester functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
68959-05-7 |
|---|---|
Formule moléculaire |
C14H37N2O4P |
Poids moléculaire |
328.43 g/mol |
Nom IUPAC |
N,N-diethylethanamine;ethyl dihydrogen phosphate |
InChI |
InChI=1S/2C6H15N.C2H7O4P/c2*1-4-7(5-2)6-3;1-2-6-7(3,4)5/h2*4-6H2,1-3H3;2H2,1H3,(H2,3,4,5) |
Clé InChI |
MWRXLDQXFGMVCB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.CCN(CC)CC.CCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)

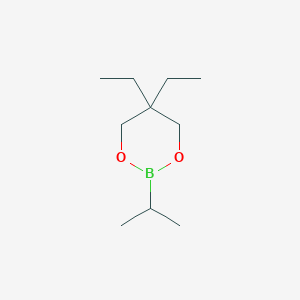
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
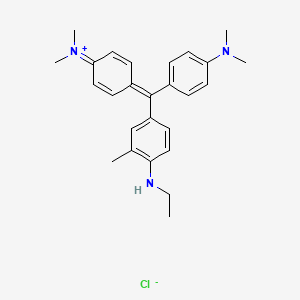
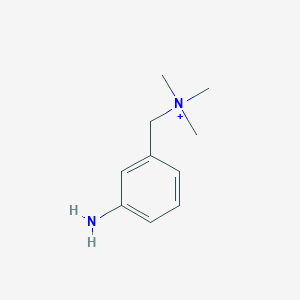
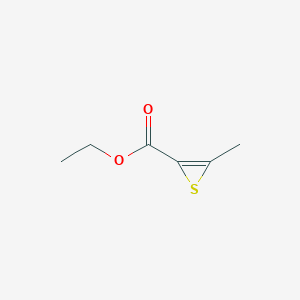
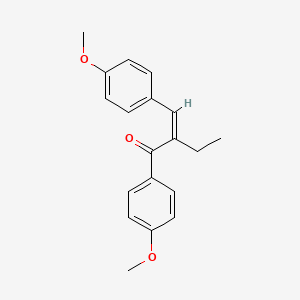
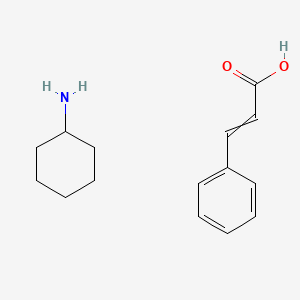
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
